molecular formula C3H5ClN4 B1461773 (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine CAS No. 944709-55-1

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B1461773
CAS No.: 944709-55-1
M. Wt: 132.55 g/mol
InChI Key: OHSMQGYKFLTUDC-UHFFFAOYSA-N
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Description

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine is a useful research compound. Its molecular formula is C3H5ClN4 and its molecular weight is 132.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • A study by Thomas et al. (2010) synthesized derivatives of (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine and evaluated their antibacterial and antifungal activities. They found moderate to very good activities comparable to first-line drugs Thomas, Adhikari, & Shetty, 2010.

Synthesis and Physicochemical Properties

  • Research by Ihnatova et al. (2020) focused on the synthesis and study of the physicochemical properties of derivatives, highlighting the wide spectrum of pharmacological activity and low toxicity levels Ihnatova, Kaplaushenko, & Frolova, 2020.

Lipase and α-Glucosidase Inhibition

  • A study by Bekircan et al. (2015) explored the potential of this compound derivatives for lipase and α-glucosidase inhibition, finding significant activities in some compounds Bekircan, Ülker, & Menteşe, 2015.

Synthesis and Characterization

  • Safonov et al. (2017) synthesized and characterized salts of derivatives, establishing their structure using modern physical-chemical methods Safonov, Panasenko, & Knysh, 2017.

Nonlinear Optical Properties

Energetic Compounds

  • Yao et al. (2021) synthesized energetic compounds based on 1,2,4-triazole frameworks, highlighting their potential in developing high-energy density materials Yao, Xue, Qian, Yang, & Cheng, 2021.

Synthesis in Nanocatalysis

Properties

IUPAC Name

(3-chloro-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSMQGYKFLTUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273833
Record name 5-Chloro-1H-1,2,4-triazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-55-1
Record name 5-Chloro-1H-1,2,4-triazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944709-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-1,2,4-triazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine
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Reactant of Route 5
(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine
Reactant of Route 6
(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine

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